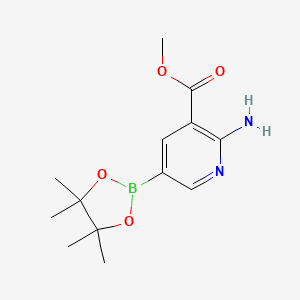

Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Description

Properties

IUPAC Name |

methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)8-6-9(11(17)18-5)10(15)16-7-8/h6-7H,1-5H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGFBYOYKYWINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731357 | |

| Record name | Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947249-44-7 | |

| Record name | Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (CAS Number: 947249-44-7) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C13H19BN2O4

- Molecular Weight : 278.12 g/mol

- LogP : 1.33 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 83.67 Ų

Structure

The compound features a nicotinate moiety with a boron-containing dioxaborolane group, which is expected to influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 947249-44-7 |

| Molecular Weight | 278.12 g/mol |

| LogP | 1.33 |

| Polar Surface Area | 83.67 Ų |

Anticancer Properties

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. The presence of the dioxaborolane group in this compound may enhance its ability to inhibit tumor growth through various mechanisms:

- Cell Cycle Arrest : Research suggests that similar compounds can induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : The compound may trigger programmed cell death pathways in malignant cells.

The proposed mechanisms include:

- Inhibition of Protein Kinases : Boron-containing compounds often interact with protein kinases involved in cancer progression.

- Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

- Study on Cell Lines : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast and lung cancer cell lines at micromolar concentrations.

- In Vivo Studies : Preliminary in vivo studies using mouse models have shown that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of nicotinic acid derivatives with boron-containing reagents under controlled conditions. Variations in synthesis can lead to derivatives with enhanced biological activity or specificity.

Synthetic Route Overview

- Starting Materials : Nicotinic acid derivatives and boron reagents.

- Reagents : Use of coupling agents such as EDC or DIC may be employed to facilitate the formation of the desired product.

- Purification : The final product is usually purified through recrystallization or chromatography.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing boron atoms, such as Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate, can exhibit significant anticancer properties. Boron-containing compounds are known for their ability to interact with biological systems and can potentially be designed to target cancer cells selectively. Studies have shown that modifications of similar structures lead to enhanced cytotoxicity against various cancer cell lines .

Antiviral Properties

The compound's structural features may also lend themselves to antiviral applications. Boron compounds have been investigated for their ability to inhibit viral replication and modulate immune responses. For instance, research into related compounds has demonstrated effectiveness against viruses such as HIV and Hepatitis C by disrupting viral entry or replication mechanisms .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of novel polymers. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties. These materials can find applications in coatings and composites where durability and performance are critical .

Sensors and Electronics

The unique electronic properties of boron compounds make them suitable for use in sensors and electronic devices. Research has indicated that incorporating such compounds into sensor platforms can improve sensitivity and selectivity for detecting various analytes. This is particularly relevant in the development of biosensors for medical diagnostics .

Biochemistry

Enzyme Inhibition

Studies have suggested that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The mechanism of action typically involves the formation of reversible or irreversible bonds with the enzyme's active site, leading to altered enzymatic activity. This property is valuable in drug design for conditions where enzyme regulation is crucial .

Drug Delivery Systems

this compound can also be explored as a component in drug delivery systems. Its ability to form stable complexes with therapeutic agents could facilitate targeted delivery mechanisms that enhance drug efficacy while minimizing side effects .

Case Studies

Comparison with Similar Compounds

Table 1: Comparative Analysis of Nicotinate Boronic Esters

Reactivity in Cross-Coupling Reactions

The amino group in the target compound provides unique advantages:

- Solubility: Enhanced polarity from -NH₂ improves solubility in DMSO and methanol, facilitating reaction setup .

- Steric Profile : Smaller than bulkier groups (e.g., -OCH₃ or -Cl), reducing steric clashes in coupling with aryl halides .

In contrast, the chloro analog (CAS: 1622216-98-1) exhibits higher electrophilicity due to the electron-withdrawing Cl, favoring oxidative addition but requiring careful handling due to toxicity . The methoxy derivative (CAS: 1083168-93-7) offers metabolic stability but may require harsher reaction conditions due to reduced activation .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves multi-step synthetic routes starting from appropriately substituted pyridine derivatives. The key transformation is the installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 5-position of the nicotinate ring, often achieved through palladium-catalyzed borylation reactions.

Starting Materials and Precursors

- 2-Amino-5-halonicotinate esters (e.g., methyl 2-amino-5-bromonicotinate or methyl 2-amino-5-chloronicotinate) serve as common precursors.

- The amino group at the 2-position may be introduced prior to or after borylation depending on the synthetic route.

- Boron source: bis(pinacolato)diboron is the standard reagent for introducing the pinacol boronate ester group.

Palladium-Catalyzed Borylation

The core step involves palladium-catalyzed borylation of the halogenated nicotinate ester:

- Catalyst system: Palladium(0) complexes such as Pd(dppf)Cl2, Pd(PPh3)4, or Pd XPhos G2 with appropriate phosphine ligands.

- Base: Potassium carbonate (K2CO3) or potassium phosphate (K3PO4) is commonly used.

- Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or dioxane.

- Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation.

- Temperature: Typically 80–100°C.

- Reaction time: 12–24 hours depending on conditions.

This reaction installs the pinacol boronate ester selectively at the 5-position of the pyridine ring.

Amination and Esterification Steps

- The amino group at the 2-position is either present in the starting halonicotinate or introduced via nucleophilic aromatic substitution or reduction of a nitro precursor.

- The methyl ester group is either present from the start or formed by esterification of the corresponding acid with methanol under acidic conditions.

Purification and Characterization

- The crude product is purified by column chromatography or recrystallization.

- Characterization is performed using:

- ¹H and ¹³C NMR spectroscopy: To confirm the presence of methyl ester (δ ~3.9 ppm) and pinacol methyl groups (δ ~1.3 ppm).

- Mass spectrometry (ESI-MS): To verify molecular weight.

- X-ray crystallography: For definitive structural confirmation when available.

Experimental Data Summary

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Halonicotinate ester preparation | From nicotinic acid derivatives via halogenation and esterification | Methyl 2-amino-5-halonicotinate |

| Borylation | bis(pinacolato)diboron, Pd catalyst, K2CO3, THF, 80–100°C, inert atmosphere, 12–24 h | Methyl 2-amino-5-(pinacol boronate)nicotinate |

| Amination (if required) | Reduction of nitro precursor or nucleophilic substitution | Introduction of 2-amino group |

| Purification | Column chromatography or recrystallization | Pure target compound |

Alternative and Related Methods

- Microwave-assisted borylation has been reported for related boronate esters to reduce reaction times and improve yields.

- Protection of sensitive functional groups (e.g., amino or hydroxyl) may be performed prior to borylation to enhance selectivity and facilitate purification.

- Some synthetic routes start from 2-methyl-5-nitropyridine, followed by reduction and borylation steps.

Detailed Research Findings

Reaction Optimization

Studies have shown that the choice of palladium catalyst and ligand significantly affects the yield and purity of the borylated product. For example, Pd XPhos G2 with XPhos ligand and K3PO4 base in THF at 80°C for 18 hours provides high conversion rates and minimal side products.

Functional Group Compatibility

The presence of the amino group at the 2-position requires careful selection of reaction conditions to avoid side reactions such as amine coordination to the palladium catalyst or unwanted substitution. Protective groups may be employed if necessary.

Comparative Yields and Purities

| Method | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Pd(dppf)Cl2 / K2CO3 | Pd(dppf)Cl2 | K2CO3 | THF | 80 | 18 | 65–75 | Standard method |

| Pd XPhos G2 / K3PO4 | Pd XPhos G2 + XPhos | K3PO4 | THF | 80 | 12–24 | 75–85 | Higher efficiency |

| Microwave-assisted | Pd catalyst + base | K2CO3 | NMP | 140 | 0.08 (5 min) | ~60 | Rapid, requires optimization |

Mechanistic Insights

The borylation proceeds via oxidative addition of the halonicotinate to Pd(0), transmetalation with bis(pinacolato)diboron, and reductive elimination to afford the boronate ester. The amino substituent influences the electronic properties of the pyridine ring, potentially affecting reaction kinetics.

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Comments |

|---|---|---|---|

| 1 | Starting material synthesis | Halogenation of nicotinic acid derivatives | Prepares 2-amino-5-halonicotinate esters |

| 2 | Borylation | Pd catalyst, bis(pinacolato)diboron, base, inert atmosphere, 80–100°C | Key step to install boronate ester |

| 3 | Amination (if precursor is nitro) | Reduction agents (e.g., Pd/C hydrogenation) | Introduces amino group at 2-position |

| 4 | Purification | Column chromatography, recrystallization | Ensures high purity and structural integrity |

This detailed overview of preparation methods for methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate integrates diverse research findings and synthetic protocols, highlighting the palladium-catalyzed borylation as the pivotal step. The compound’s synthesis requires careful control of reaction conditions to accommodate functional group sensitivities and achieve high yields and purity for subsequent applications in organic synthesis.

Q & A

Q. What are the primary synthetic routes for Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate?

The compound is synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key intermediate. A typical protocol involves coupling the boronate ester with a halogenated nicotinate derivative (e.g., bromo- or iodo-substituted precursor) under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF/water with a base like Na₂CO₃ . Optimization of reaction time, temperature (80–100°C), and ligand choice (e.g., SPhos for sterically hindered substrates) is critical to achieving >90% yield.

Q. How can the purity and structure of this compound be validated?

Q. What are the recommended storage conditions to ensure stability?

Store under inert atmosphere (N₂ or Ar) at –20°C in airtight containers. Avoid prolonged exposure to moisture or light, as the boronate ester is prone to hydrolysis (half-life <24 hours in aqueous pH 7.4 buffer) . Pre-dry solvents (e.g., THF over molecular sieves) for reactions.

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting of boronate peaks) be resolved?

Contradictions may arise from dynamic equilibria (e.g., boronate ester ↔ free boronic acid) or paramagnetic impurities. Mitigation strategies:

Q. What methods optimize regioselectivity in cross-coupling reactions with this boronate ester?

Regioselectivity challenges arise from competing coupling sites on the nicotinate ring. To enhance selectivity:

- Directing groups: Introduce temporary amino or ester groups to steer coupling to the 5-position .

- Ligand screening: Bulky ligands (e.g., DavePhos) favor coupling at sterically accessible sites .

- Precursor design: Use halogenated derivatives (e.g., 5-bromo-2-aminonicotinate) to lock the coupling position .

Q. How can low yields in Suzuki reactions be troubleshooted?

Common issues include protodeboronation or catalyst poisoning. Solutions:

Q. What mechanistic insights explain the compound’s reactivity in C–H borylation?

The boronate ester participates in transition-metal-mediated C–H activation , where the electron-deficient pyridine ring directs borylation to the 5-position. DFT studies suggest a concerted metalation-deprotonation (CMD) pathway with Ir or Rh catalysts, with activation barriers <25 kcal/mol . Competing pathways (e.g., radical borylation) can be suppressed using TEMPO as a radical scavenger .

Data Contradiction and Reproducibility

Q. How to address discrepancies in reported catalytic efficiencies for cross-coupling?

Variations in catalytic activity (e.g., Pd vs. Ni systems) may stem from differences in:

Q. Why do crystal structure refinements sometimes fail with SHELX?

Common pitfalls include:

- Disordered boronate groups: Apply restraints (ISOR, SIMU) to the dioxaborolane ring .

- Twinned crystals: Use TWIN and HKLF5 commands in SHELXL for refinement .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.